1-Isopentyloxy-1-propoxyethane
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Overview
Description
3-methyl-1-(1-propoxyethoxy)butane is an organic compound with the molecular formula C10H22O2 . It is a member of the ether family, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is notable for its unique structural arrangement, which includes a butane backbone with a propoxyethoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(1-propoxyethoxy)butane can be achieved through various organic reactions. One common method involves the Williamson ether synthesis, where an alcohol reacts with an alkyl halide in the presence of a strong base. For instance, 3-methyl-1-butanol can be reacted with 1-bromo-2-propoxyethane under basic conditions to yield 3-methyl-1-(1-propoxyethoxy)butane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 3-methyl-1-(1-propoxyethoxy)butane.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-(1-propoxyethoxy)butane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the ether group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-methyl-1-(1-propoxyethoxy)butane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-methyl-1-(1-propoxyethoxy)butane exerts its effects involves interactions with various molecular targets. Its ether group can participate in hydrogen bonding and dipole-dipole interactions, influencing its reactivity and interactions with other molecules. The pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
1-isopropoxy-3-methylbutane: Similar in structure but with different substituents.
3-methyl-1-butene: Lacks the ether group, leading to different chemical properties.
Uniqueness
3-methyl-1-(1-propoxyethoxy)butane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a butane backbone with a propoxyethoxy group makes it versatile for various applications in research and industry.
Properties
CAS No. |
238757-63-6 |
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Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
3-methyl-1-(1-propoxyethoxy)butane |
InChI |
InChI=1S/C10H22O2/c1-5-7-11-10(4)12-8-6-9(2)3/h9-10H,5-8H2,1-4H3 |
InChI Key |
VPJHYSGCDYPNSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)OCCC(C)C |
Origin of Product |
United States |
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